- Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, United States, , ,
Cas no 938440-64-3 (Ku-0063794)

Ku-0063794 structure
Nome del prodotto:Ku-0063794
Numero CAS:938440-64-3
MF:C25H31N5O4
MW:465.54474568367
MDL:MFCD22666594
CID:69597
PubChem ID:329825382
Ku-0063794 Proprietà chimiche e fisiche
Nomi e identificatori
-
- KU-0063794
- 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- (5-(2-((2R6S)-26-dimethylmorpholino)-4-morpholinopyrido[23-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- BENZENEMETHANOL, 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLINYL)PYRIDO[2,3-D]PYRIMIDIN-7-YL]-2-METHOXY-, RE...
- KU 0063794
- Ku-0063794 (KU0063794) Relative stereochemistry
- rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morp holinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- KU0063794
- 81HJG228AB
- (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- C25H31N5O4
- (5-(2-((2S,6R)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLI
- rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol (ACI)
- KU 63794
- KU 0063794, >=98% (HPLC)
- KU-63794
- SMR004702805
- 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyben
- [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[5,6-e]pyrimidin-7-yl]-2-methoxyphenyl]methanol
- DTXSID50239782
- EX-A045
- BCP01931
- Q27158643
- {5-[2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-4-morpholin-4-yl-pyrido[2,3-d]pyrimidin-7-yl]-2-methoxy-phenyl}-methanol
- BRD-K67566344-001-01-8
- EX-5106
- [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
- MLS006011007
- UNII-81HJG228AB
- rel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
- mTOR Inhibitor IV, Ku-63794 - CAS 938440-64-3
- SCHEMBL290211
- Ku63794
- Benzenemethanol, 5-(2-((2R,6S)-2,6-dimethyl-4-morpholinyl)-4-(4-morpholinyl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxy-
- rel-5-[2-[(2R,6S)-2,6-dimethyl-4-mo rpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin -7-yl]-2-methoxybenzenemethanol
- AKOS005145564
- (5-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol
- GTPL9360
- BCP9000821
- (5-(2-(cis-2,6-Dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
- SDCCGSBI-0654360.P001
- F17370
- BRD-K67566344-001-07-5
- CHEBI:85572
- 938440-64-3
- CS-0065
- AS-16210
- J-501490
- HY-50710
- s1226
- CCG-264870
- MFCD22666594
- NCGC00250396-01
- CHEMBL1078983
- AC-31515
- BRD-K67566344-001-08-3
- SW220188-1
- BDBM50310989
- HB2250
- Ku-0063794
-
- MDL: MFCD22666594
- Inchi: 1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+
- Chiave InChI: RFSMUFRPPYDYRD-CALCHBBNSA-N
- Sorrisi: C[C@@H]1O[C@H](C)CN(C2N=C3N=C(C4C=CC(OC)=C(CO)C=4)C=CC3=C(N3CCOCC3)N=2)C1
Proprietà calcolate
- Massa esatta: 465.23800
- Massa monoisotopica: 465.23760449g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 34
- Conta legami ruotabili: 5
- Complessità: 643
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 93.1
Proprietà sperimentali
- Densità: 1.248
- Punto di fusione: 275.01 °C
- Punto di ebollizione: 694.30 °C at 760 mmHg
- Indice di rifrazione: 1.61
- Solubilità: DMSO: >2mg/mL (warmed)
- PSA: 93.07000
- LogP: 2.77290
Ku-0063794 Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H301
- Dichiarazione di avvertimento: P301 + P310
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 25
- Istruzioni di sicurezza: 45
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ku-0063794 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-50710-50mg |
KU-0063794 |
938440-64-3 | 99.55% | 50mg |
¥3100 | 2024-07-21 | |
eNovation Chemicals LLC | D372328-25mg |
duplicaterel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol |
938440-64-3 | 98% | 25mg |
$375 | 2024-05-24 | |
TRC | K660425-5mg |
Ku 0063794 |
938440-64-3 | 5mg |
$92.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0974135-100mg |
KU-0063794 |
938440-64-3 | 98% | 100mg |
$1340 | 2024-08-03 | |
Fluorochem | 050743-50mg |
KU-0063794 |
938440-64-3 | >97% | 50mg |
£794.00 | 2022-03-01 | |
abcr | AB482479-1 mg |
rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol; . |
938440-64-3 | 1mg |
€222.20 | 2023-04-20 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14576-100mg |
KU-0063794 |
938440-64-3 | 98% | 100mg |
¥3685.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2475-100 mg |
KU0063794 |
938440-64-3 | 100.00% | 100MG |
¥4287.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021552-5mg |
Ku-0063794 |
938440-64-3 | 98% | 5mg |
¥618 | 2024-05-20 | |
Axon Medchem | 1472-5 mg |
KU-0063794 |
938440-64-3 | 99% | 5mg |
€90.00 | 2023-07-10 |
Ku-0063794 Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Water ; 30 min, 140 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; 140 °C
Riferimento
- Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216,
Ku-0063794 Raw materials
- Pyrido[2,3-d]pyrimidine, 7-chloro-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)-, rel-
- [3-(hydroxymethyl)-4-methoxyphenyl]boronic acid
- [2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol
Ku-0063794 Preparation Products
Ku-0063794 Letteratura correlata
-
Kyung-Hwa Baek,Jihye Park,Injae Shin Chem. Soc. Rev. 2012 41 3245
-
Shiva Krishna Reddy Guduru,Prabhat Arya Med. Chem. Commun. 2018 9 27
938440-64-3 (Ku-0063794) Prodotti correlati
- 1154345-47-7(5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole)
- 1373284-24-2(Mal-propionylamido-PEG2-NHS acetate)
- 898752-37-9(ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate)
- 2680799-99-7(benzyl N-5-bromo-2-(difluoromethoxy)phenylcarbamate)
- 2091982-50-0(5-(2-amino-1H-imidazol-5-yl)-2-fluorobenzonitrile)
- 2138424-56-1(4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyrimidine-5-carboxylic acid)
- 1251305-56-2(4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one)
- 1805258-65-4(2-(Bromomethyl)-6-(difluoromethyl)-5-hydroxypyridine-3-acetonitrile)
- 2059933-86-5(4,7-dimethyl-1,2-benzoxazol-3-ol)
- 1191944-14-5(methyl 3-(1-cyano-1-methylethyl)-4-methoxybenzoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938440-64-3)Ku-0063794

Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):235.0/356.0/663.0/994.0